molecular formula C6H5FN2S B13629446 3-Fluoropyridine-4-carbothioamide

3-Fluoropyridine-4-carbothioamide

Cat. No.: B13629446
M. Wt: 156.18 g/mol
InChI Key: QPILEZAAVOXRCA-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Fluoropyridine-4-carbothioamide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically proceeds under mild conditions, with the nitro group being replaced by the fluoride anion to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)), which is a highly effective fluorinating reagent. This method allows for high-yield synthesis of substituted fluoropyridines, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a fluoride anion yields this compound, while Suzuki–Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

3-Fluoropyridine-4-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyridine-4-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H5FN2S

Molecular Weight

156.18 g/mol

IUPAC Name

3-fluoropyridine-4-carbothioamide

InChI

InChI=1S/C6H5FN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)

InChI Key

QPILEZAAVOXRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=S)N)F

Origin of Product

United States

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